![molecular formula C22H25N4O7S2+ B040451 4-Polyethylene glycol-sulfonylurea-piretanide CAS No. 120750-70-1](/img/structure/B40451.png)
4-Polyethylene glycol-sulfonylurea-piretanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyethylene glycol-sulfonylurea-piretanide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a combination of polyethylene glycol, sulfonylurea, and piretanide, which are all known for their unique properties.
Wissenschaftliche Forschungsanwendungen
The unique properties of 4-polyethylene glycol-sulfonylurea-piretanide make it a potential candidate for various scientific research applications. One of its primary applications is in the field of drug delivery. The compound can be used as a carrier for drugs and other therapeutic agents, allowing for targeted delivery to specific tissues or organs. Additionally, the compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-polyethylene glycol-sulfonylurea-piretanide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. This, in turn, can lead to the suppression of tumor growth and other disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have indicated that the compound may have a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. Additionally, the compound has been shown to have a high degree of biocompatibility, making it a potential candidate for use in medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-polyethylene glycol-sulfonylurea-piretanide in lab experiments include its high degree of purity, solubility in water and other polar solvents, and potential for targeted drug delivery. However, limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Zukünftige Richtungen
There are many potential future directions for research on 4-polyethylene glycol-sulfonylurea-piretanide. Some of the most promising areas of study include its use as an anticancer agent, its potential for targeted drug delivery, and its effects on the immune system. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Synthesemethoden
The synthesis of 4-polyethylene glycol-sulfonylurea-piretanide involves the reaction of polyethylene glycol, sulfonylurea, and piretanide in the presence of a catalyst. The process is carried out under controlled conditions to ensure the purity and yield of the compound. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Eigenschaften
CAS-Nummer |
120750-70-1 |
---|---|
Molekularformel |
C22H25N4O7S2+ |
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C22H24N4O7S2/c23-35(30,31)19-14-15(21(28)29)13-18(26-8-1-2-9-26)20(19)33-17-5-3-16(4-6-17)25-22(34)24-7-11-32-12-10-27/h1-6,8,13-14,27H,7,9-12H2,(H4-,23,24,25,28,29,30,31,34)/p+1 |
InChI-Schlüssel |
NROHLPMZALSKLU-UHFFFAOYSA-O |
Isomerische SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCOCCO)S |
SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCOCCO |
Kanonische SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCOCCO)S |
Synonyme |
4-polyethylene glycol-sulfonylurea-piretanide PIR-PEG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.